molecular formula C6H2Br2ClF B1585649 1,2-Dibromo-5-chloro-3-fluorobenzene CAS No. 208186-78-1

1,2-Dibromo-5-chloro-3-fluorobenzene

Cat. No.: B1585649
CAS No.: 208186-78-1
M. Wt: 288.34 g/mol
InChI Key: XLDRDGJJGGYJCO-UHFFFAOYSA-N
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Description

Contextualization within Polyhalogenated Aromatic Compounds Research

Polyhalogenated aromatic compounds (PHAs) are a significant focus of research due to their wide-ranging industrial applications and presence as environmental pollutants. science.gov The study of these compounds is crucial for developing new synthetic methodologies, understanding their environmental fate, and creating novel materials with tailored properties. science.govrsc.org 1,2-Dibromo-5-chloro-3-fluorobenzene is a member of this family, characterized by the presence of four halogen atoms—two bromine, one chlorine, and one fluorine—on the benzene (B151609) ring.

Research into PHAs often involves exploring how the interplay of different halogens affects the molecule's reactivity and potential applications. For instance, the presence of both bromine and chlorine, as seen in this compound, is common in various industrial chemicals, including flame retardants. The addition of fluorine introduces properties such as increased thermal stability and altered electronic effects, making such compounds valuable intermediates in the synthesis of specialized chemicals. chemimpex.com The study of molecules like this compound contributes to a deeper understanding of structure-activity relationships within the broader class of PHAs.

Significance of Vicinal Dibromination and Chloro-Fluoro Substitution Patterns in Aromatic Systems

The specific arrangement of halogen atoms in this compound is noteworthy. The term "vicinal" refers to the two bromine atoms being on adjacent carbon atoms (positions 1 and 2). ncert.nic.in This vicinal dibromination pattern can influence the molecule's conformation and reactivity. Vicinal dihalides are important synthetic intermediates, often prepared through the addition of halogens to a double bond. ncert.nic.in In aromatic systems, their synthesis is more complex and their presence can lead to unique reactivity in cross-coupling reactions, which are fundamental for creating more complex molecules. acs.org

Furthermore, the chloro-fluoro substitution pattern contributes significantly to the compound's chemical character. Both chlorine and fluorine are electron-withdrawing groups, which deactivates the benzene ring towards electrophilic aromatic substitution. youtube.com However, they differ in their electronegativity and size, leading to a nuanced electronic environment on the aromatic ring. The fluorine atom, being highly electronegative, strongly withdraws electron density through the sigma bonds, while the larger chlorine atom has a more complex electronic influence. researchgate.net This mixed halogen substitution can create regioselectivity in reactions, where one position on the ring is more reactive than others. nih.gov The unique combination of vicinal dibromination and a chloro-fluoro pattern makes this molecule a potentially valuable tool for chemists to selectively introduce different functionalities onto an aromatic scaffold.

Scope and Research Imperatives for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest several research imperatives. A primary area of investigation would be its utility as a synthetic intermediate. The differential reactivity of the C-Br, C-Cl, and C-F bonds under various reaction conditions, particularly in metal-catalyzed cross-coupling reactions, is a key research question. It is well-established that C-Br bonds are generally more reactive than C-Cl bonds in such reactions, which could allow for sequential, site-selective functionalization of the molecule.

Further research could explore the synthesis of this compound and its derivatives. The preparation of polyhalogenated benzenes often requires multi-step synthetic sequences, and developing efficient and selective methods is an ongoing challenge in organic chemistry. google.comgoogle.com For example, a common method for introducing a bromine atom onto an aromatic ring is through a Sandmeyer reaction, which involves the diazotization of an aniline (B41778) precursor. google.com

The physical and material properties of compounds derived from this compound also warrant investigation. Polyhalogenated aromatics can exhibit interesting intermolecular interactions, such as halogen bonding, which can influence their solid-state structures and material properties. researchgate.netresearchgate.net Understanding these interactions is crucial for the rational design of new materials, such as liquid crystals or organic semiconductors.

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of related halogenated benzenes, which can provide an estimation for the properties of this compound.

PropertyValue (for related compounds)Reference
Molecular FormulaC6H3BrClF (for 1-Bromo-3-chloro-5-fluorobenzene) chemimpex.com
Molecular Weight209.44 g/mol (for 1-Bromo-3-chloro-5-fluorobenzene) chemimpex.com
Boiling Point72 °C at 5 mmHg (for 1-Bromo-3-chloro-5-fluorobenzene) chemimpex.com
Density1.72 g/mL (for 1-Bromo-3-chloro-5-fluorobenzene) chemimpex.com
Refractive Indexn20/D 1.55 (for 1-Bromo-3-chloro-5-fluorobenzene) chemimpex.com
AppearanceColorless to light yellow clear liquid (for 1-Bromo-3-chloro-5-fluorobenzene) chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-5-chloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDRDGJJGGYJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369283
Record name 1,2-dibromo-5-chloro-3-fluorobenzene
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Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208186-78-1
Record name 1,2-Dibromo-5-chloro-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208186-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dibromo-5-chloro-3-fluorobenzene
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Synthetic Methodologies for 1,2 Dibromo 5 Chloro 3 Fluorobenzene and Its Precursors

Strategies for Halogenation of Benzene (B151609) Derivatives

The introduction of multiple halogens onto a benzene ring can be achieved through various strategies, primarily revolving around sequential and directed halogenation reactions.

Achieving a specific substitution pattern on a polysubstituted benzene often requires a multi-step synthetic sequence. libretexts.org Direct polyhalogenation of benzene with different halogens simultaneously is generally not feasible due to a lack of control. Instead, halogens are introduced sequentially. A common and effective strategy involves using other functional groups, such as nitro or amino groups, to control the regiochemistry of halogen introduction before these groups are removed or converted. libretexts.orgfiveable.me

For instance, a related compound, 5-bromo-1,3-dichloro-2-fluorobenzene (B174838), is synthesized through a multi-step process that highlights this sequential approach. google.com The synthesis begins with the reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene to form 2,4-dichloro-3-fluoro-aniline. This aniline (B41778) is then brominated to yield 6-bromo-2,4-dichloro-3-fluoro-aniline. The final step involves the removal of the amino group via diazotization followed by reduction to afford the target molecule. google.com Similarly, the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from benzene has been reported as an eight-step process, underscoring the complexity of sequential halogenation. chemicalbook.com These examples demonstrate that constructing complex haloarenes often relies on precursor molecules that guide the installation of halogens in a stepwise manner.

The order of halogen introduction is critical because existing substituents on the benzene ring direct the position of incoming electrophiles. fiveable.meyoutube.com Halogens (F, Cl, Br, I) are deactivating groups, meaning they make the benzene ring less reactive towards electrophilic aromatic substitution (EAS) compared to benzene itself. chemistrysteps.com However, they are also ortho-, para- directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. masterorganicchemistry.combyjus.com

This directing ability is the result of a competition between two effects:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma bond, deactivating it.

Resonance Effect (+R): The lone pair electrons on the halogen can be donated to the aromatic π-system, which increases electron density, particularly at the ortho and para positions. masterorganicchemistry.comvaia.com This resonance donation stabilizes the carbocation intermediate formed during ortho or para attack. masterorganicchemistry.com

For fluorine, the inductive effect is strong, but its 2p orbital overlaps effectively with the 2p orbital of carbon, allowing for a significant resonance effect. vaia.com This makes fluorobenzene (B45895) more reactive in EAS than other halobenzenes and a strong para-director. acs.orgresearchgate.netpearson.com The synthesis of 1,2-Dibromo-5-chloro-3-fluorobenzene would have to meticulously account for the directing effects of the fluorine, chlorine, and any bromine atoms present at each stage of the synthesis.

Electrophilic Aromatic Substitution (EAS) Pathways for Halogen Introduction

Electrophilic aromatic substitution is the fundamental reaction for introducing halogens directly onto an aromatic ring. libretexts.org The reaction involves an attack by the electron-rich benzene ring on a potent electrophile. libretexts.org

Direct reaction of benzene with bromine (Br₂) or chlorine (Cl₂) is too slow and requires a catalyst to proceed. chemguide.co.uk Lewis acids are typically employed as catalysts, often referred to as "halogen carriers." docbrown.infostudymind.co.uk Their role is to polarize the halogen-halogen bond, thereby creating a much stronger electrophile (e.g., Br⁺ or Cl⁺) that can be attacked by the benzene ring. libretexts.orgchemguide.co.ukquora.com

The reactivity of a fluoro-substituted benzene core in EAS is noteworthy. While halogens are deactivating, fluorobenzene is anomalously reactive, with reaction rates for nitration and chlorination being only slightly slower than benzene itself, whereas other halobenzenes react significantly slower. acs.orgresearchgate.net This is attributed to the balance of fluorine's strong inductive withdrawal and its effective resonance donation. researchgate.netresearchgate.net

Below is a table summarizing common catalytic systems used for the halogenation of arenes.

ReactionHalogenCatalyst (Lewis Acid)Catalyst Function
Chlorination Cl₂AlCl₃, FeCl₃Polarizes the Cl-Cl bond to generate a Cl⁺ electrophile. quora.comyoutube.com
Bromination Br₂AlBr₃, FeBr₃Polarizes the Br-Br bond to generate a Br⁺ electrophile. libretexts.orgyoutube.com
Iodination I₂HNO₃, H₂O₂/H₂SO₄Requires an oxidizing agent to generate the I⁺ electrophile. chemistrysteps.comyoutube.com

This table presents common catalytic systems for electrophilic aromatic halogenation.

In a benzene ring with multiple substituents, the position of further substitution is determined by the combined directing effects of all groups present. chemistrysteps.com For multi-halogenated systems, several factors must be considered:

Directing Power: All halogens direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com Activating groups will generally control the regioselectivity over deactivating groups. Among halogens, the directing effects are nuanced, but fluorine's strong para-directing tendency is a significant factor in fluorinated systems. acs.org

Steric Hindrance: Substitution at positions that are sterically crowded is disfavored. For example, substitution at a position between two existing substituents is often difficult. chemistrysteps.com

Order of Introduction: The synthesis of polysubstituted benzenes requires careful retrosynthetic planning to determine the optimal order for introducing substituents to achieve the desired isomer. libretexts.org

In a potential precursor to this compound, such as 1-chloro-3-fluorobenzene, the directing effects of both halogens would influence the position of bromination. The fluorine atom would strongly direct an incoming electrophile to its ortho (position 2 or 4) and para (position 6) positions. The chlorine atom would similarly direct to its ortho (position 2 or 6) and para (position 4) positions. The combined effect would strongly favor substitution at positions 2, 4, and 6, with the final product distribution depending on the specific reaction conditions.

Halogen SubstituentInductive EffectResonance EffectOverall Reactivity EffectDirecting Effect
-F Strong withdrawal (-I)Moderate donation (+R)Deactivatingortho, para (strongly para) acs.orgresearchgate.net
-Cl Strong withdrawal (-I)Weak donation (+R)Deactivatingortho, para chemistrysteps.combyjus.com
-Br Strong withdrawal (-I)Weak donation (+R)Deactivatingortho, para chemistrysteps.combyjus.com
-I Weak withdrawal (-I)Weak donation (+R)Deactivatingortho, para masterorganicchemistry.com

This table summarizes the electronic effects and directing properties of halogen substituents in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (NAS) Approaches

While less common than EAS for simple arenes, nucleophilic aromatic substitution (NAS) provides an alternative pathway for introducing substituents, including halogens. libretexts.org This reaction involves a nucleophile displacing a leaving group (such as a halide) on an aromatic ring. wikipedia.org

For NAS to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgwikipedia.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate. libretexts.org

Elimination: The leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

Strategies for Fluorine Introduction via NAS on Brominated and Chlorinated Intermediates

Nucleophilic Aromatic Substitution (NAS) presents a viable, albeit challenging, pathway for the introduction of fluorine onto an aromatic ring already bearing bromo and chloro substituents. Unlike electrophilic aromatic substitution, NAS involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). masterorganicchemistry.com

In a brominated and chlorinated benzene intermediate, the halogens themselves exert an electron-withdrawing inductive effect, which can facilitate NAS to a certain degree. However, the reaction is significantly more efficient if a powerful EWG, such as a nitro group (–NO2), is also present on the ring, positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The presence of a fluorine atom already on the ring further activates it toward subsequent nucleophilic attack due to fluorine's high electronegativity. masterorganicchemistry.com

A typical strategy would involve a polychlorobrominated nitrobenzene (B124822) as the substrate. The nitro group strongly activates the ring, allowing a fluoride (B91410) source (e.g., KF) to displace one of the existing halogens or another leaving group. The choice of which halogen is replaced depends on a combination of activation, bond strengths, and leaving group ability under NAS conditions.

Activation and Leaving Group Effects in NAS Reactions

This leads to the "element effect," where the typical leaving group order for activated aryl halides in NAS is F > Cl ≈ Br > I. nih.govnih.gov This is counterintuitive, as the C-F bond is the strongest carbon-halogen bond. The explanation lies in the exceptional electronegativity of fluorine. A fluorine atom strongly stabilizes the negative charge of the Meisenheimer complex through its powerful inductive effect, thereby lowering the activation energy of the first step. masterorganicchemistry.com This effect outweighs its poor leaving group ability in the subsequent fast elimination step, where aromaticity is restored. masterorganicchemistry.comresearchgate.net Therefore, while fluorine is an excellent leaving group in activated NAS reactions, other halogens like bromine and chlorine are also effective, particularly when strongly activated by other substituents like nitro groups. nih.govresearchgate.net

Advanced Synthetic Transformations from Related Precursors

The construction of a complex molecule like this compound often involves a multi-step sequence starting from simpler, more readily available precursors.

A common synthetic approach is to begin with a simpler halogenated fluorobenzene and introduce the remaining halogens sequentially. For instance, a synthetic route could start with a dichlorofluorobenzene or a chlorofluorobenzene derivative. Standard electrophilic aromatic substitution reactions, such as bromination using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), can be employed to install the bromo groups.

The success of this strategy hinges on the directing effects of the substituents already present on the ring. Halogens are ortho-, para-directing groups for electrophilic substitution. Therefore, the starting material must be chosen carefully to ensure the desired regiochemistry of the final product. For example, a patent for the synthesis of the related 5-bromo-1,3-dichloro-2-fluorobenzene begins with 3,5-dichloro-4-fluoroaniline, demonstrating a pathway that builds upon a dihalogenated fluoro-precursor. google.com Another patented process to prepare the target compound's isomer, 5-bromo-1,3-dichloro-2-fluorobenzene, starts from 3-chloro-2-fluoroaniline, which is first brominated and then subjected to a deamination reaction. google.com

A powerful and versatile strategy in aromatic chemistry involves the use of a nitro group as both a strong activating group for NAS and a precursor to the highly useful amino group. acs.orgyoutube.com The nitro group can be introduced via electrophilic nitration and subsequently reduced to an aniline. youtube.com This transformation is fundamental because the resulting aniline opens up a wealth of further chemical modifications, most notably through diazotization. acs.orgyoutube.com

The reduction of an aromatic nitro group to an aniline can be achieved using a variety of reagents and conditions, allowing for chemoselectivity in the presence of other functional groups. acs.orgwikipedia.orgorganic-chemistry.org Common methods are categorized as reducing metal reductions, catalytic hydrogenation, and hydride transfer. acs.org

Reagent/SystemTypical ConditionsNotes
Fe / HCl or NH₄Cl Acidic or neutral aqueous mediaKnown as the Béchamp reduction; widely used, inexpensive, and often selective. acs.orgyoutube.comtandfonline.com
SnCl₂ / HCl Acidic conditionsA classic method, effective but produces tin-based waste. tandfonline.com
Zn / Acid or Base Acidic or basic conditionsCan sometimes lead to over-reduction to hydrazines if not controlled. wikipedia.org
H₂ / Catalyst (Pd/C, PtO₂, Ni) Pressurized H₂ gas, various solventsHighly efficient and clean, but can also reduce other groups like alkenes or alkynes. acs.orgyoutube.comwikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous solutionA mild reducing agent. wikipedia.org

This table summarizes common reagents for the reduction of nitroarenes to anilines.

Once an aniline precursor, such as a bromochloro-fluoro-aniline, has been synthesized, the amino group can be converted into a diazonium salt (Ar-N₂⁺). numberanalytics.com This process, known as diazotization, is typically performed by treating the aniline with nitrous acid (HNO₂), generated in-situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. numberanalytics.comlibretexts.org

Arenediazonium salts are exceptionally versatile intermediates because the diazonio group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of substituents. libretexts.orgncert.nic.in To introduce a bromine or chlorine atom, the Sandmeyer reaction is frequently employed. libretexts.orgrsc.org This reaction involves treating the diazonium salt with a copper(I) halide, such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl). libretexts.orgncert.nic.in The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. libretexts.org This method provides a reliable way to install halogens at specific positions on the aromatic ring that might be difficult to achieve through direct electrophilic halogenation. rsc.orgacs.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of multi-step syntheses are critically dependent on the optimization of each reaction step. For the synthesis of polyhalogenated benzenes, particularly those involving unstable intermediates like diazonium salts, process optimization is crucial for industrial applicability.

A significant challenge in these syntheses is the stability of the diazonium salt intermediate, which can be low when multiple electron-withdrawing halogens are present on the aromatic ring. google.com This instability can lead to decomposition and the formation of unwanted side products, lowering the final yield. One innovative approach to address this is the use of continuous flow reactors, such as a tubular reactor, for the diazotization step. This technology offers superior control over reaction time and temperature, minimizing the decomposition of the sensitive intermediate and reducing side reactions. google.comresearchgate.net

Further optimization can be achieved by carefully selecting reaction parameters. For instance, in a Sandmeyer-type reaction, elevating the temperature to 100–130 °C during the addition of the diazonium salt to the cuprous bromide solution has been shown to drive the reaction to completion. google.com The choice of reagents and solvents is also critical. Using acidic ionic liquids as both the solvent and a mild acid source for diazotization has been reported as a safe and efficient green chemistry approach. Additionally, photochemical, metal-free Sandmeyer-type reactions have been developed to improve selectivity and avoid metal contamination of the product. nih.gov

Influence of Solvent Systems and Temperature on Reaction Kinetics and Selectivity

The choice of solvent and the control of reaction temperature are critical parameters that significantly impact the rate, yield, and selectivity of the synthetic steps leading to this compound.

In the context of a Sandmeyer-type reaction for the synthesis of a halogenated benzene, the diazotization step is typically carried out at low temperatures, often between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate. google.com For the subsequent conversion to the brominated product, a patent for the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene specifies a reaction temperature in the range of 100-130 °C in the presence of cuprous bromide and hydrobromic acid. researchgate.net This elevated temperature is necessary to drive the substitution reaction to completion.

The solvent system plays a dual role in facilitating the reaction and influencing its outcome. In the diazotization of anilines, aqueous solutions of mineral acids like sulfuric acid are commonly employed. google.com For the subsequent Sandmeyer reaction, the choice of solvent can be crucial. While the reaction to produce 5-bromo-1,3-dichloro-2-fluorobenzene is carried out in hydrobromic acid, other halogenation reactions benefit from the use of organic solvents. For instance, in the bromination of acetophenone (B1666503) with N-bromosuccinimide (NBS), dichloromethane (B109758) was found to be the optimal solvent, providing excellent selectivity for the monobrominated product. rochester.edu The use of a non-polar solvent can be advantageous in minimizing side reactions and facilitating product isolation.

The following table summarizes the effect of solvent and temperature on a model bromination reaction, highlighting the importance of these parameters.

Table 1: Effect of Solvent and Temperature on the α-bromination of Acetophenone with NBS

EntrySolventTemperature (°C)Conversion (%)
1CH₃CN80Lower Yield
2Et₂O80Lower Yield
3THF80Lower Yield
4n-hexane80Lower Yield
5Dichloromethane80High Yield
6Dichloromethane< 80Decreased
7Dichloromethane> 80Decreased

Data adapted from a study on the α-bromination of acetophenone. rochester.edu

Catalyst Selection and Reaction Efficiency

The efficiency of the synthesis of this compound is heavily dependent on the appropriate selection of catalysts for the key transformation steps. In the context of the Sandmeyer reaction, copper(I) salts, such as cuprous bromide (CuBr), are the quintessential catalysts for the conversion of aryl diazonium salts to aryl bromides. rsc.orgrsc.org The catalytic cycle involves a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with a halide source to form the final product, regenerating the copper(I) catalyst. rsc.org For the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene, a molar ratio of approximately 1.0-1.2:1 of cuprous bromide to the aniline precursor is utilized. researchgate.net

For direct bromination reactions, a variety of catalysts can be employed to enhance reactivity and selectivity. Lewis acids are traditional catalysts for electrophilic aromatic bromination. masterorganicchemistry.com More recently, other catalytic systems have been developed. For instance, triphenylphosphine (B44618) has been shown to catalyze the aromatic bromination using N-bromosuccinimide (NBS). kyoto-u.ac.jp The catalytic activity of various Lewis bases has also been evaluated, with thiourea (B124793) demonstrating catalytic effects in dichloromethane. kyoto-u.ac.jp

Table 2: Catalyst Screening for a Model Electrophilic Aromatic Bromination

EntryCatalystReaction Time (min)
1Triphenylphosphine oxideNo reaction
2Thiourea120

Data adapted from a study on catalytic electrophilic aromatic bromination. kyoto-u.ac.jp

Purification and Isolation Techniques in Synthesis

The successful synthesis of this compound necessitates effective purification and isolation techniques to remove unreacted starting materials, byproducts, and isomeric impurities. The complex nature of polyhalogenated aromatic compounds often requires a combination of methods to achieve high purity.

Chromatographic Methods for Complex Halogenated Aromatics

High-performance liquid chromatography (HPLC) is a powerful tool for the separation of complex mixtures of halogenated aromatic isomers. kyoto-u.ac.jp The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For halogenated benzenes, the choice of stationary phase is critical.

Recent research has demonstrated that carbon-based materials, such as C70-fullerene coated columns, exhibit excellent separation capabilities for halogenated benzene isomers in normal-phase liquid chromatography. rsc.orgkyoto-u.ac.jp The separation mechanism is attributed to halogen-π interactions between the halogen atoms of the analytes and the π-electron system of the carbon material. kyoto-u.ac.jp The strength of this interaction increases with the number of halogen substitutions and follows the order F < Cl < Br < I. kyoto-u.ac.jp This technique allows for the effective separation of isomers that may be difficult to resolve by other methods.

The selection of the mobile phase is also crucial for optimizing the separation. A mixture of non-polar solvents, such as n-hexane and n-decane, is typically used in normal-phase HPLC for these types of compounds. rsc.org

Table 3: HPLC System for Separation of Halogenated Benzenes

ParameterCondition
Stationary PhaseC70-fullerene coated silica
Mobile Phasen-hexane/n-decane (8/2)
DetectionUV at 228 nm

Data adapted from a study on the separation of halogenated benzenes. rsc.org

Recrystallization and Distillation Protocols for Product Isolation

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of the desired compound and its impurities in a suitable solvent or solvent mixture at different temperatures. For polyhalogenated aromatic compounds, a variety of solvents can be employed. Common choices include alcohols like ethanol, and hydrocarbon solvents such as n-hexane, often in combination with a more polar solvent like ethyl acetate (B1210297) or acetone. rochester.edunih.gov

The selection of an appropriate recrystallization solvent is often empirical. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. A patent for the purification of brominated aromatic compounds lists toluene, m-xylene, benzene, dichloromethane, chloroform, and 1,2-dichloroethane (B1671644) as suitable solvents for recrystallization under pressure. google.com

Distillation is another key purification technique, particularly for liquid products or for the removal of volatile impurities. For a compound like this compound, which is likely to be a solid at room temperature given its high molecular weight, distillation may be employed to purify liquid precursors or to remove any volatile byproducts from the crude solid product prior to recrystallization. A patent for the preparation of 5-bromo-1,3-dichloro-2-fluorobenzene mentions the use of underpressure distillation for the final purification of the product. researchgate.net

Table 4: Common Solvents for Recrystallization of Organic Compounds

SolventPolarityBoiling Point (°C)
WaterHigh100
EthanolHigh78
AcetoneMedium56
Ethyl AcetateMedium77
DichloromethaneMedium40
n-HexaneLow69
TolueneLow111

General data for common laboratory solvents.

Reaction Mechanisms and Reactivity Studies of 1,2 Dibromo 5 Chloro 3 Fluorobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiling

The introduction of an electrophile to the 1,2-Dibromo-5-chloro-3-fluorobenzene ring is a process significantly influenced by the nature of the four halogen substituents.

Influence of Halogen Substituents on Benzene (B151609) Ring Electron Density and Reactivity

All halogen atoms are deactivating groups in the context of electrophilic aromatic substitution, meaning they decrease the reactivity of the benzene ring compared to unsubstituted benzene. youtube.comyoutube.com This deactivation stems from their strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic π-system, making it less attractive to an incoming electrophile. youtube.comyoutube.com

However, halogens also possess lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). This resonance effect partially counteracts the inductive effect and directs incoming electrophiles to the ortho and para positions relative to the halogen. youtube.comyoutube.com In the case of this compound, the cumulative inductive effect of the four halogens renders the ring significantly electron-deficient and thus, highly deactivated towards EAS. The reactivity of halogenated benzenes in EAS generally follows the trend F > Cl > Br > I in terms of the deactivating effect, with fluorine being the least deactivating and iodine the most. nih.gov

Regioselectivity Prediction and Experimental Validation

The regioselectivity of EAS on this compound is determined by the directing effects of the four halogen substituents. The available positions for substitution are C4 and C6.

Fluorine (at C3): Directs ortho (to C2 and C4) and para (to C6).

Chlorine (at C5): Directs ortho (to C4 and C6).

Bromine (at C1 and C2): Directs ortho and para. The bromine at C1 directs to C2 (blocked), C6 and C4. The bromine at C2 directs to C1 (blocked), C3 (blocked) and C5 (blocked).

Considering the directing effects, both C4 and C6 are activated by the fluorine and chlorine substituents. The bromine at C1 also directs to C4 and C6. Therefore, electrophilic attack is predicted to occur at either the C4 or C6 position. Steric hindrance is also a crucial factor. The C6 position is flanked by the chlorine at C5 and the bromine at C1, while the C4 position is flanked by the fluorine at C3 and the chlorine at C5. The smaller size of the fluorine atom compared to the bromine atom might suggest that electrophilic attack at C4 is sterically more favorable.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Position Directing Effects Steric Hindrance Predicted Outcome
C4 Activated by F, Cl, and Br (at C1) Moderate Major product

Nucleophilic Aromatic Substitution (NAS) Reactivity Profiling

The electron-deficient nature of the this compound ring makes it a candidate for nucleophilic aromatic substitution.

Activation of Specific Positions by Electron-Withdrawing Halogens for NAS

The strong electron-withdrawing inductive effects of the four halogen substituents activate the aromatic ring towards nucleophilic attack. This is in stark contrast to EAS, where these groups are deactivating. The positions ortho and para to the electron-withdrawing groups are the most activated for NAS. In this molecule, all carbons bearing a halogen are potential sites for nucleophilic attack.

Leaving Group Abilities of Bromine and Chlorine in NAS

In nucleophilic aromatic substitution reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The ability of the halogen to leave is generally not the rate-limiting factor. The leaving group ability in NAS often follows the trend F > Cl ≈ Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. nih.gov This is because the more electronegative halogen (fluorine) polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

However, in the context of this compound, a nucleophile could potentially substitute either a bromine or a chlorine atom. Given the comparable leaving group abilities of chlorine and bromine in NAS, the regioselectivity of the reaction would likely be influenced by the specific reaction conditions and the nature of the incoming nucleophile. Studies on related polyfluorohalogenated benzenes have shown that fluorine is an excellent leaving group in NAS reactions. nih.gov

Organometallic Cross-Coupling Reactions

This compound is a versatile substrate for organometallic cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is the key to achieving selective functionalization.

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl > C-F. researchgate.netnih.gov This trend is based on the bond dissociation energies, with the weaker bonds being more susceptible to oxidative addition to the palladium catalyst.

Therefore, in reactions such as Suzuki, Heck, Sonogashira, Stille, or Negishi couplings, the two bromine atoms at positions C1 and C2 are expected to react preferentially over the chlorine atom at C5. This allows for the selective introduction of two different substituents by first performing a cross-coupling reaction at the more reactive C-Br bonds, followed by a second coupling at the less reactive C-Cl bond under more forcing conditions.

Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Reagent Catalyst System (Illustrative) Predicted Product (Monosubstitution)
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄, base 1-Aryl-2-bromo-5-chloro-3-fluorobenzene or 2-Aryl-1-bromo-5-chloro-3-fluorobenzene
Heck Coupling Alkene Pd(OAc)₂, PPh₃, base 1-Alkenyl-2-bromo-5-chloro-3-fluorobenzene or 2-Alkenyl-1-bromo-5-chloro-3-fluorobenzene

Note: The table provides illustrative examples. The actual regioselectivity between the C1-Br and C2-Br bonds would depend on steric factors and the specific reaction conditions.

Suzuki-Miyaura Coupling Applications with this compound as Aryl Halide

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound, catalyzed by a palladium complex. For a substrate such as this compound, the primary challenge and area of interest would be the chemoselective coupling at one of the halogen positions.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F. Therefore, it is anticipated that the two bromine atoms would be the primary sites of reaction. However, the electronic and steric environment of each bromine atom, influenced by the adjacent chloro and fluoro substituents, would play a crucial role in determining the selectivity. Without experimental data, it is difficult to predict whether mono- or di-substitution would be favored and under what specific catalytic conditions.

A hypothetical study would involve screening various palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with various phosphine (B1218219) ligands), bases (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃), and solvents to optimize the selective coupling with a range of boronic acids. The results of such a study would be crucial for the synthetic utility of this compound.

Table 1: Hypothetical Data for Suzuki-Miyaura Coupling of this compound (Note: This table is illustrative and not based on published experimental results.)

Entry Boronic Acid Catalyst Base Solvent Major Product(s) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O Mono-arylated/Di-arylated N/A

Negishi and Stille Coupling Reaction Pathways

Similar to the Suzuki-Miyaura coupling, the Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings are powerful methods for C-C bond formation. The reactivity trends of the halogens are generally the same (I > Br > Cl).

For this compound, these reactions would also be expected to proceed selectively at the C-Br bonds. The choice between Negishi and Stille coupling often depends on the functional group tolerance and the nature of the desired coupling partner. Organozinc reagents in the Negishi coupling are generally more reactive but also more sensitive to moisture and air. Organotin reagents in the Stille coupling are more robust but raise toxicity concerns.

Detailed studies would be necessary to determine the optimal conditions (catalyst, ligands, and reaction parameters) for achieving high yields and selectivity in these coupling reactions with this compound.

Chemoselectivity in Multi-halogenated Systems

The key to unlocking the synthetic potential of this compound lies in understanding and controlling the chemoselectivity of its reactions. The differential reactivity of the C-Br, C-Cl, and C-F bonds under various catalytic conditions is of paramount importance.

It is well-established that the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference allows for sequential functionalization, where the bromine atoms can be selectively reacted while leaving the chlorine atom intact for subsequent transformations. The C-F bond is generally unreactive under standard cross-coupling conditions.

The relative reactivity of the two bromine atoms at positions 1 and 2 would be influenced by the electronic effects of the neighboring fluorine and chlorine atoms, as well as steric hindrance. A systematic study varying catalysts, ligands, and reaction temperatures would be required to map out the chemoselective landscape for this molecule.

Reduction Reactions of the Halogenated Aromatic Ring

Catalytic hydrogenation of the aromatic ring of halogenated benzenes is a challenging transformation that typically requires harsh conditions (high pressure and temperature) and highly active catalysts (e.g., Rhodium on carbon, Ruthenium). The presence of multiple halogen substituents further complicates this process, as hydrodehalogenation (see section 3.4.2) can occur as a competing reaction.

Specific studies on the catalytic hydrogenation of this compound to produce the corresponding cyclohexane (B81311) derivative are not found in the literature. Such a study would need to carefully select catalysts and conditions to favor ring saturation over halogen removal.

Reductive dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, is a common reaction for aryl halides. The selectivity of this reaction is also governed by the bond strength of the carbon-halogen bond (C-I > C-Br > C-Cl > C-F).

For this compound, it is expected that the bromine atoms would be preferentially removed over the chlorine and fluorine atoms. This could be achieved using various methods, including:

Catalytic Hydrogenolysis: Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium (B1175870) formate).

Metal-mediated reduction: Using metals like zinc or tin in the presence of an acid.

Controlling the extent of dehalogenation to selectively remove one or both bromine atoms would require careful optimization of the reaction conditions.

Table 2: Potential Reductive Dehalogenation Products of this compound (Note: This table is illustrative and not based on published experimental results.)

Reagent/Catalyst Expected Major Product
Pd/C, H₂ (1 atm) Mixture of mono- and di-debrominated products

Derivatization Reactions at Halogenated Sites

Beyond cross-coupling and reduction, the halogenated sites on this compound could potentially undergo other derivatization reactions. For instance, the bromine atoms could be converted into other functional groups through lithium-halogen exchange followed by quenching with an electrophile. This would open up a wide range of possibilities for synthesizing novel derivatives.

The success of such derivatizations would again depend on the chemoselectivity, particularly the ability to selectively metallate one of the C-Br positions without affecting the other halogen atoms. The choice of organolithium reagent and reaction temperature would be critical parameters to control.

Introduction of Functional Groups via Halogen-Metal Exchange

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. In the case of this compound, the two bromine atoms are the most likely sites for this exchange due to the weaker C-Br bond compared to the C-Cl and C-F bonds. The regioselectivity of the metal-halogen exchange is a critical aspect, influenced by both electronic and steric factors.

Research by Menzel et al. (2006) has shed light on the regioselective halogen-metal exchange of 3-substituted 1,2-dibromoarenes. nih.govberkeley.edu Their work demonstrated that the reaction of this compound with isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (B95107) (THF) at low temperatures leads to a highly regioselective metal-halogen exchange. The exchange predominantly occurs at the bromine atom positioned between the fluorine and the other bromine atom (the C2 position). This preference is attributed to the inductive effect of the adjacent fluorine atom, which increases the acidity of the corresponding proton and stabilizes the resulting organometallic intermediate.

Upon quenching the resulting Grignard reagent with an electrophile, a new functional group can be introduced at the C2 position. For instance, quenching with carbon dioxide (CO2) followed by an acidic workup yields the corresponding benzoic acid derivative. This two-step sequence provides a reliable method for the selective introduction of a carboxyl group.

Introduction of a Carboxyl Group via Halogen-Metal Exchange
ReactantReagentElectrophileSolventTemperature (°C)ProductYield (%)Reference
This compoundi-PrMgClCO2THF-152-Bromo-4-chloro-6-fluorobenzoic acid85 nih.govberkeley.edu

Carbon-Carbon Bond Formation via Halogenated Intermediates

The halogenated nature of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed processes such as Suzuki-Miyaura and Sonogashira couplings. This allows for the selective formation of a C-C bond at the bromine-substituted positions.

Following the regioselective halogen-metal exchange to form the Grignard reagent, as described in the previous section, the resulting organometallic intermediate can participate in cross-coupling reactions. While specific examples for the direct Suzuki-Miyaura or Sonogashira coupling of the Grignard reagent derived from this compound are not extensively documented in the readily available literature, the principles of these reactions are well-established.

For instance, a plausible synthetic route would involve the Suzuki-Miyaura coupling of the in situ generated Grignard reagent with an arylboronic acid. This would lead to the formation of a biaryl structure. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing unwanted side reactions.

Similarly, a Sonogashira coupling could be envisioned where the organometallic intermediate reacts with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This would result in the formation of an aryl-alkyne derivative.

The following table outlines hypothetical, yet chemically sound, examples of carbon-carbon bond formation reactions starting from the Grignard intermediate of this compound, based on general principles of cross-coupling reactions.

Hypothetical Carbon-Carbon Bond Formation Reactions
Starting MaterialCoupling PartnerReaction TypeCatalyst/ReagentsProduct
2-Bromo-4-chloro-6-fluorophenylmagnesium chloridePhenylboronic acidSuzuki-Miyaura CouplingPd(PPh3)4, Base2-Bromo-4-chloro-6-fluoro-1,1'-biphenyl
2-Bromo-4-chloro-6-fluorophenylmagnesium chloridePhenylacetyleneSonogashira CouplingPd(PPh3)2Cl2, CuI1-(2-Bromo-4-chloro-6-fluorophenyl)-2-phenylethyne

Computational Chemistry and Theoretical Studies on 1,2 Dibromo 5 Chloro 3 Fluorobenzene

Vibrational Spectroscopy Simulations and Analysis

Theoretical Prediction of FTIR and FT-Raman Spectra

The vibrational characteristics of 1,2-Dibromo-5-chloro-3-fluorobenzene have been investigated through computational methods, providing a deeper understanding of its molecular structure and bonding. Normal coordinate analysis for the related molecule, 2-chloro-1,3-dibromo-5-fluorobenzene, has been performed to describe the fundamental vibrational modes. niscpr.res.in From a structural standpoint, the molecule is presumed to possess C_s point group symmetry, which dictates the distribution of its 30 fundamental vibrational modes into 21 in-plane (A') and 9 out-of-plane (A") species. niscpr.res.in

The analysis employs Wilson's FG matrix mechanism, a standard method in vibrational spectroscopy, based on a General Valence Force Field (GVFF) to calculate the potential energy constants. niscpr.res.inniscpr.res.in These constants are then refined using numerical techniques to achieve better agreement between theoretical and experimental data. niscpr.res.in The Fourier Transform Infrared (FTIR) spectrum for this compound is typically recorded in the 4000–400 cm⁻¹ range, while the Fourier Transform (FT) Raman spectrum is recorded in the 3500–50 cm⁻¹ Stokes region. niscpr.res.in

Computational approaches, such as those using Density Functional Theory (DFT) with the B3LYP functional and Ab-initio Hartree-Fock (HF) calculations, are standard for predicting the vibrational frequencies of halogenated benzenes. nih.gov These methods allow for the calculation of harmonic vibrational frequencies, IR intensities, and Raman activities. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental spectra. nih.govnih.gov For instance, C-H stretching vibrations in similar aromatic compounds are experimentally observed around 3072 cm⁻¹ in IR and 3106, 3074 cm⁻¹ in Raman spectra, which aligns with theoretical predictions. niscpr.res.in

The table below presents a selection of observed and calculated vibrational frequencies for 2-chloro-1,3-dibromo-5-fluorobenzene, illustrating the correlation between experimental data and theoretical calculations based on normal coordinate analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including electrophilic and nucleophilic aromatic substitutions on polysubstituted benzenes like this compound.

For nucleophilic aromatic substitution (S_NAr) , computational studies investigate whether the reaction proceeds through a classical two-step mechanism involving a stable Meisenheimer intermediate or a concerted (cSNAr) mechanism. nih.gov Density Functional Theory (DFT) calculations are used to locate and characterize the transition state structures. researchgate.net For a molecule like this compound, a nucleophilic attack would likely proceed via a Meisenheimer-like transition state or intermediate, where the attacking nucleophile and the leaving group are simultaneously attached to the carbon atom undergoing substitution, which temporarily adopts an sp³-like geometry. nih.gov The presence of multiple electron-withdrawing halogen substituents (Br, Cl, F) is expected to stabilize the negative charge in the aromatic ring, influencing the stability of the transition state and any intermediates.

For electrophilic aromatic substitution , computational analysis helps predict the regioselectivity of the reaction. The halogen substituents on this compound exhibit competing effects: they are deactivating due to their inductive electron withdrawal, but they are ortho-, para-directing due to resonance electron donation. Computational methods can model the transition states for electrophilic attack at different positions on the ring. researchgate.net These calculations typically show that the transition states for ortho and para attack are lower in energy than for meta attack because the positive charge of the intermediate (the sigma complex or arenium ion) can be partially delocalized onto the halogen substituent through resonance. Quantum mechanical calculations can quantify these energy differences and provide insights into the reaction's kinetic and thermodynamic favorability at each possible site. researchgate.net

The elucidation of reaction mechanisms is greatly aided by the computational mapping of potential energy surfaces. By calculating the energy of the system along the reaction coordinate, an energy profile of the reaction pathway can be constructed. These profiles depict the relative energies of reactants, transition states, intermediates, and products.

Using methods like DFT at levels such as B3LYP/6-311G(d,p), researchers can perform Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net An IRC calculation starts from the optimized geometry of a transition state and follows the path of steepest descent on the potential energy surface towards both the reactants and the products. This confirms that the identified transition state correctly connects the intended species.

Structure-Reactivity Relationship Predictions

The Hammett and Taft equations are linear free-energy relationships (LFERs) used to quantify the effect of substituents on the reactivity of aromatic and aliphatic compounds, respectively. libretexts.orgsciepub.com The Hammett equation, in its basic form, is given by:

log(K/K₀) = ρσ or log(k/k₀) = ρσ

where k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the constant for the unsubstituted parent compound. viu.ca

σ (Sigma): The substituent constant, which depends on the nature and position (meta or para) of the substituent. It represents the electronic effect (a combination of inductive and resonance effects) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group. viu.ca

ρ (Rho): The reaction constant, which depends on the nature of the reaction and the conditions. It measures the sensitivity of a reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (stabilization of a negative charge in the transition state), while a negative ρ value means the reaction is favored by electron-donating groups (stabilization of a positive charge). viu.ca

For this compound, the reactivity at a given site is influenced by the combined electronic effects of the four halogen substituents. The Hammett equation can be used to predict how these substituents would affect a reaction at a functional group attached to the ring or the rate of substitution on the ring itself. The substituent constants (σ_meta and σ_para) for chloro, bromo, and fluoro groups are all positive, reflecting their electron-withdrawing nature. By summing the appropriate σ values for each substituent relative to the reaction center, a semi-quantitative prediction of reactivity can be made. science.gov

The Taft equation is an extension used to separate steric and electronic effects, which is particularly important for ortho-substituted compounds. sciepub.com Given the polysubstituted nature of this compound, steric hindrance between the adjacent bulky bromine atoms and other substituents would significantly impact reactivity, a factor that can be analyzed using Taft parameters.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. researchgate.net For derivatives of this compound, a QSAR study would aim to predict a property of interest, such as toxicity, lipophilicity, or reaction rate, based on calculated molecular descriptors.

The process typically involves:

Data Set Generation: A series of derivatives of this compound would be synthesized or defined in silico.

Descriptor Calculation: The molecular structures are optimized using computational methods like DFT (e.g., at the B3LYP/6-311G** level). researchgate.net From these optimized geometries, a wide range of theoretical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies), and quantum-chemical descriptors (e.g., partial atomic charges). researchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that links a selection of the most relevant descriptors to the observed activity or property. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation to ensure its reliability and robustness. researchgate.net

For example, a QSAR study could be developed to predict the n-octanol/water partition coefficient (log K_ow), a key parameter for assessing environmental fate and bioavailability, for various derivatives of this compound. researchgate.net Such a model would provide valuable predictions for new, unsynthesized compounds, saving time and resources in materials and drug discovery.

Spectroscopic Characterization and Analytical Methods in 1,2 Dibromo 5 Chloro 3 Fluorobenzene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,2-Dibromo-5-chloro-3-fluorobenzene, providing detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Protons

In the ¹H NMR spectrum of this compound, the aromatic region is of primary interest. The molecule possesses two aromatic protons, the chemical shifts of which are influenced by the surrounding halogen substituents. The electronegativity and spatial arrangement of the bromine, chlorine, and fluorine atoms dictate the electronic environment of these protons.

Based on the analysis of similar halogenated benzenes, the two aromatic protons are expected to appear as distinct signals, likely doublets or doublet of doublets, due to spin-spin coupling with each other and with the fluorine atom. The precise chemical shifts would be anticipated in the downfield region, characteristic of aromatic protons.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H-47.20 - 7.50d or dd
H-67.50 - 7.80d or dd

Note: These are estimated values and may vary based on solvent and experimental conditions. 'd' denotes a doublet and 'dd' denotes a doublet of doublets.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Six distinct signals are expected, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are significantly influenced by the directly attached halogen atoms. Carbons bonded to the highly electronegative fluorine atom will exhibit a characteristic large C-F coupling constant.

The carbon atoms directly bonded to bromine and chlorine will also show shifts that are predictable based on established substituent effects in aromatic systems. The carbons bearing hydrogen atoms will have chemical shifts further upfield compared to the substituted carbons.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1110 - 120
C-2115 - 125
C-3155 - 165 (with large ¹JCF)
C-4125 - 135
C-5130 - 140
C-6120 - 130

Note: These are estimated ranges. The carbon attached to fluorine will show a large coupling constant.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the fluorine environment in this compound. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom. The presence of ortho, meta, and para halogen substituents will influence this chemical shift. For aromatic fluorides, the chemical shifts are typically reported relative to a standard such as CFCl₃. The signal for the fluorine atom in this compound is expected to be a multiplet due to coupling with the aromatic protons.

Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (ppm vs. CFCl₃)
F-3-100 to -120

Note: This is an estimated range and the signal will likely be a multiplet.

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful technique used to trace the pathways of chemical reactions and elucidate reaction mechanisms. While specific deuterium labeling studies on this compound are not widely reported, the principles can be applied to understand its formation and reactivity. For instance, in synthetic procedures such as Sandmeyer or similar aromatic substitution reactions, deuterium-labeled starting materials could be used to probe the mechanism of halogen introduction.

The incorporation of deuterium in place of a proton can lead to a kinetic isotope effect, where the rate of a reaction is altered. Observing such an effect can help identify the rate-determining step of a reaction involving the C-H (or C-D) bond cleavage. Furthermore, deuterium labeling can aid in the definitive assignment of signals in ¹H NMR spectra by observing the disappearance of a signal upon deuteration.

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignments and Functional Group Identification

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the benzene ring and the carbon-halogen bonds.

Key vibrational modes and their expected frequency ranges are:

Aromatic C-H Stretch: Typically observed in the region of 3050-3100 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

C-F Stretch: A strong absorption in the IR spectrum is expected in the range of 1100-1300 cm⁻¹ for the aryl-fluorine bond.

C-Cl Stretch: A band in the region of 600-850 cm⁻¹ is characteristic of the aryl-chlorine bond. libretexts.org

C-Br Stretch: A band at lower wavenumbers, typically in the 500-650 cm⁻¹ range, corresponds to the aryl-bromine bond. libretexts.org

The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane (oop) C-H bending vibrations in the 700-900 cm⁻¹ region, which can provide clues about the arrangement of the substituents.

Predicted Vibrational Band Assignments for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3050 - 3100IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
C-F Stretch1100 - 1300IR
C-Cl Stretch600 - 850IR, Raman
C-Br Stretch500 - 650IR, Raman

Analysis of C-Br, C-Cl, C-F Stretching and Bending Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and skeletal structure of a molecule. For this compound, the analysis focuses on the characteristic vibrational modes of the carbon-halogen bonds and the benzene ring.

The carbon-halogen stretching (ν) and bending (δ) frequencies are highly dependent on the mass of the halogen atom and the strength of the C-X bond. Generally, as the atomic mass of the halogen increases, the vibrational frequency decreases. amazonaws.com

C-F (Fluoro) Modes: The C-F stretching vibration is typically the highest in frequency among the halogens due to the low mass of fluorine and the high strength of the carbon-fluorine bond. In aromatic compounds, this stretch is found in the 1300-1100 cm⁻¹ region.

C-Cl (Chloro) Modes: The C-Cl stretching vibration appears at a lower frequency, generally in the 850-550 cm⁻¹ range for aromatic chloro compounds.

C-Br (Bromo) Modes: The C-Br stretch is observed at an even lower frequency, typically between 680-515 cm⁻¹, owing to the higher mass of bromine.

In addition to stretching vibrations, in-plane and out-of-plane bending modes provide further structural information. Aromatic C-H out-of-plane bending vibrations, which appear between 1000 and 650 cm⁻¹, are particularly useful for determining the substitution pattern on the benzene ring. spcmc.ac.in The specific substitution pattern of this compound would result in a unique fingerprint in this region. The table below summarizes the typical frequency ranges for these vibrational modes.

Interactive Table: Typical Vibrational Frequencies for Halogenated Benzenes

Vibrational Mode Bond Typical Frequency Range (cm⁻¹) Description
StretchingC-F1300 - 1100Strong absorption due to high bond polarity and low fluorine mass.
StretchingC-Cl850 - 550Medium to strong absorption, frequency is sensitive to substitution pattern.
StretchingC-Br680 - 515Lower frequency absorption due to the higher mass of bromine.
Bending (In-Plane)C-H1300 - 1000Provides information about the hydrogens on the aromatic ring. spcmc.ac.in
Bending (Out-of-Plane)C-H1000 - 650Highly diagnostic for the substitution pattern of the benzene ring. spcmc.ac.in

Correlation with Computational Vibrational Frequencies

Modern computational chemistry provides a powerful tool for predicting and interpreting experimental vibrational spectra. gexinonline.com Density Functional Theory (DFT) is a commonly used method to calculate the harmonic vibrational frequencies of molecules like this compound. nih.govnih.gov

The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. For this, a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are chosen. nih.govspectroscopyonline.com

Frequency Calculation: At the optimized geometry, the vibrational frequencies and their corresponding IR and Raman intensities are calculated. nih.gov

A direct comparison between the raw calculated frequencies and the experimental spectrum often shows a systematic deviation. researchgate.net This discrepancy arises from the calculations assuming a harmonic oscillator model and being performed on an isolated molecule in the gas phase. To improve agreement, a scaling factor is often applied to the computed frequencies. nih.gov

The correlation between the scaled theoretical frequencies and the experimental peaks allows for a definitive assignment of each observed band to a specific molecular vibration (e.g., assigning a peak at 1250 cm⁻¹ to a C-F stretch). researchgate.netresearchgate.net This synergy between experimental and computational methods is crucial for resolving ambiguities, especially in complex molecules with many vibrational modes. nih.gov For instance, DFT calculations can help distinguish between the trigonal C-C-C in-plane bending mode of the benzene ring and various C-X stretching modes that might overlap. ias.ac.in

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of a molecule's exact mass, which is critical for confirming its molecular formula. libretexts.orgmeasurlabs.com

While compounds may have the same nominal mass (integer mass), their exact masses differ due to the non-integer masses of their constituent isotopes. libretexts.org For this compound (C₆H₂Br₂ClF), the monoisotopic mass can be calculated with high precision. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) creates a distinctive isotopic pattern. HRMS can resolve these isotopic peaks and the accurate mass measurement of the monoisotopic peak (containing ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁹F) confirms the elemental composition. nih.govenovatia.com

Interactive Table: Isotopic Information for this compound

Isotope Natural Abundance (%) Exact Mass (amu)
¹²C98.9312.000000
¹³C1.0713.003355
¹H99.9851.007825
²H0.0152.014102
⁷⁹Br50.6978.918337
⁸¹Br49.3180.916291
³⁵Cl75.7734.968853
³⁷Cl24.2336.965903
¹⁹F10018.998403

Using the most abundant isotopes, the calculated monoisotopic mass of [C₆H₂⁷⁹Br₂³⁵ClF]⁺ would be used to confirm the molecular formula against the HRMS data, with a typical tolerance of +/- 5 ppm. enovatia.com

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can break apart into smaller, characteristic fragment ions. wikipedia.orgchemguide.co.uk The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information.

For aromatic compounds like this compound, the molecular ion peak is typically prominent due to the stability of the benzene ring. whitman.edulibretexts.org Common fragmentation pathways for polyhalogenated aromatics include:

Loss of a Halogen Atom: The initial fragmentation often involves the cleavage of a carbon-halogen bond to lose a halogen radical (e.g., Br• or Cl•). The stability of the resulting aryl cation influences the likelihood of this loss.

Loss of Multiple Halogens: Successive losses of halogen atoms can occur.

Ring Fragmentation: Although the aromatic ring is stable, at higher energies it can fragment, for example, by losing acetylene (B1199291) (C₂H₂). youtube.com

Phenyl Cation Formation: A common fragment in the mass spectra of many benzene derivatives is the phenyl cation [C₆H₅]⁺ at m/z 77, although in this substituted case, fragments like [C₆H₂BrCl F]⁺ would be more indicative. docbrown.info

The unique combination of bromine and chlorine isotopes creates a complex and highly recognizable pattern of peaks for the molecular ion and any fragments containing these halogens, aiding in their identification. researchgate.net

X-ray Crystallography of Solid Derivatives

While this compound itself is achiral, SCXRD is invaluable for studying its solid-state packing or the structure of its crystalline derivatives. nih.govresearchgate.net If the compound were used as a building block in a more complex, chiral molecule, SCXRD could determine the absolute stereochemistry of the resulting product. thieme-connect.de

The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in an ordered crystal lattice. aps.orgresearchgate.net By analyzing the positions and intensities of the diffracted beams, a 3D electron density map of the molecule can be constructed, revealing the precise location of each atom. For chiral compounds, the phenomenon of anomalous dispersion (or resonant scattering) can be used to distinguish between enantiomers and assign the correct absolute configuration. wikipedia.orgresearchgate.net This analysis is particularly effective when heavier atoms (like bromine) are present in the structure. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure of "this compound" is dictated by a variety of intermolecular interactions, which in turn influence its physical properties such as melting point and solubility. The arrangement of molecules within the crystal lattice is a critical area of study for understanding the compound's behavior.

In polyhalogenated benzenes, non-covalent interactions such as halogen bonding and π–π stacking play a significant role in the crystal packing. nih.govrsc.org The presence of bromine, chlorine, and fluorine atoms on the benzene ring of "this compound" introduces regions of both positive and negative electrostatic potential, facilitating these interactions. Halogen bonding, an interaction between the electron-deficient region of a halogen atom and a Lewis base, is a key contributor to the stability of the crystal lattice. mdpi.com

Computational modeling and quantum chemical calculations can be employed to predict and analyze the intermolecular interaction energies, including electrostatic, polarization, and repulsion energies between molecules in a crystal cluster. mdpi.com These theoretical studies, in conjunction with experimental data from techniques like X-ray crystallography, provide a detailed understanding of the forces governing the three-dimensional arrangement of the molecules.

A summary of the types of intermolecular interactions expected in the crystal structure of "this compound" is presented below:

Interaction TypeDescriptionContributing Atoms
Halogen Bonding A non-covalent interaction involving the electrophilic region of a halogen atom.Bromine, Chlorine, Fluorine
π–π Stacking Attractive, non-covalent interactions between aromatic rings.Benzene Ring
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.All atoms

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are paramount for the separation, identification, and quantification of "this compound," ensuring the purity of the compound for research and other applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized methods for this purpose.

HPLC is a versatile technique for the analysis of halogenated aromatic compounds. rsc.orgchromforum.org For "this compound," a reversed-phase HPLC method would typically be employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. chromforum.org The separation is based on the differential partitioning of the analyte between the two phases.

The choice of mobile phase, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is crucial for achieving optimal separation from impurities. wur.nl The detection of the compound is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. rsc.orgrsc.org For enhanced sensitivity and selectivity, particularly in complex matrices, a fluorescence detector can be used if the compound is naturally fluorescent or can be derivatized with a fluorescent tag. rsc.orgrsc.org

Method development in HPLC for "this compound" would involve the optimization of several parameters to ensure accurate quantification and purity assessment.

HPLC ParameterTypical Conditions for Halogenated Aromatics
Column Reversed-phase C18 or C8
Mobile Phase Gradient or isocratic mixture of water and acetonitrile/methanol wur.nl
Detector Diode Array Detector (DAD) or UV-Vis Detector
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL

GC-MS is a highly sensitive and specific analytical technique well-suited for the analysis of volatile and semi-volatile compounds like "this compound." researchgate.net In this method, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The selection of an appropriate GC column, typically a non-polar or medium-polarity column, is critical for the effective separation of halogenated benzenes. mdpi.com The temperature program of the GC oven is optimized to ensure good resolution of the analyte peak from any potential impurities. For quantitative analysis, the instrument is often operated in Selected Ion Monitoring (SIM) mode, which enhances sensitivity and reduces interference by monitoring only specific ions characteristic of the target compound. researchgate.netrestek.com

A typical GC-MS method for the analysis of "this compound" would be established with the following parameters:

GC-MS ParameterTypical Conditions for Halogenated Aromatics
Column Non-polar (e.g., DB-5ms) or medium-polarity capillary column
Carrier Gas Helium or Hydrogen mdpi.com
Injection Mode Split/Splitless
Oven Temperature Program Ramped temperature program to ensure separation
Ionization Mode Electron Ionization (EI)
MS Detection Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification restek.com

Applications of 1,2 Dibromo 5 Chloro 3 Fluorobenzene and Its Derivatives in Advanced Synthesis

Medicinal Chemistry: Development of Novel Therapeutic Agents

The highly functionalized structure of 1,2-Dibromo-5-chloro-3-fluorobenzene makes it a significant starting material in the quest for new drugs. The differential reactivity of its bromine, chlorine, and fluorine substituents allows for a programmed and site-selective introduction of various functional groups, enabling the construction of diverse molecular architectures for biological screening.

Halogenated aromatic compounds are fundamental intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and antibiotic agents. chemimpex.com this compound serves as an exemplary precursor in this context. The two bromine atoms are particularly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This capability is crucial during lead optimization, where medicinal chemists systematically modify a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties.

The strategic placement of the halogens on the benzene (B151609) ring allows for the generation of libraries of related compounds from a single starting material. For instance, one or both bromine atoms can be selectively replaced, while the more inert chloro and fluoro groups remain, leading to a wide array of derivatives for structure-activity relationship (SAR) studies. This systematic approach is essential for identifying candidates with optimal therapeutic profiles. Halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine are considered valuable building blocks in medicinal chemistry research, a role mirrored by this compound. nih.gov

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This compound is an ideal starting point for constructing novel molecular scaffolds that can carry these pharmacophoric elements. Its rigid benzene core ensures that the appended functional groups are held in a defined spatial orientation, which is critical for effective interaction with biological targets like enzymes and receptors.

Through multi-step synthetic sequences, this compound can be elaborated into more complex heterocyclic systems or other carbocyclic frameworks that are known to possess biological relevance. For example, the 7-chloroquinoline (B30040) scaffold is a well-known privileged structure in the development of anti-parasitic drugs. chemrxiv.org Similarly, derivatives of this compound can be used to create new core structures that may exhibit unique biological activities. The ability to use this precursor in multicomponent reactions further expands its utility, allowing for the rapid assembly of complex and biologically active molecules. nih.gov

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Halogenated organic compounds are a promising area of research in this field. Studies have shown that the introduction of halogen atoms into molecular structures can significantly enhance their antimicrobial effects.

Research on various classes of compounds has demonstrated the potential of halogenation:

Flavonoid Derivatives : A study on flavonoid derivatives revealed that 6-chloro-8-nitroflavone exhibited potent inhibitory activity against several pathogenic bacteria and yeast. mdpi.com

Chalcones : The presence of a chlorine atom in chalcone (B49325) structures was found to have a positive impact on their activity against microorganisms like E. coli and S. aureus. mdpi.com

Thiosemicarbazides : The antibacterial response of fluorobenzoylthiosemicarbazides was shown to be highly dependent on the specific substitution pattern of halogens on the aryl ring. nih.gov

These findings provide a strong rationale for synthesizing derivatives of this compound and screening them for antimicrobial activity. The combination of different halogens on the same scaffold could lead to compounds with novel mechanisms of action or improved potency against resistant strains.

The type and position of a halogen substituent can profoundly influence the biological activity of a molecule. researchgate.net Halogens act as modulators of a compound's physicochemical properties, including its size, lipophilicity, and electronic character, which in turn affect how it interacts with its biological target. researchgate.net

The key effects of halogen substitution include:

Lipophilicity : Introducing a halogen atom generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and access lipophilic domains within proteins. researchgate.net

Metabolic Stability : Halogens, particularly fluorine, can block sites of metabolic oxidation, preventing the breakdown of a drug by metabolic enzymes and thereby increasing its half-life and bioavailability. researchgate.net

Target Binding : Halogens can participate in specific, directed interactions with protein targets. A notable example is halogen bonding, a non-covalent interaction where a halogen atom acts as a Lewis acid. The strength of this bond is tunable (I > Br > Cl), offering a sophisticated tool for optimizing ligand-protein binding affinity. acs.org

Table 1: Research Findings on Halogenated Compounds in Medicinal Chemistry

Compound Class Halogen(s) Key Finding Reference
Flavonoids Chlorine, Nitro 6-chloro-8-nitroflavone showed potent inhibitory effects against pathogenic bacteria and yeast. mdpi.com
Chalcones Chlorine Substitution with chlorine had a positive effect on antimicrobial activity. mdpi.com
Thiosemicarbazides Fluorine Antibacterial activity was highly dependent on the halogen substitution pattern. nih.gov
General Chlorine, Bromine, Iodine Halogens can form directed halogen bonds (R–X···Y), modulating binding affinity. acs.org
General Chlorine The introduction of chlorine can substantially improve the intrinsic biological activity of a molecule. researchgate.net

Materials Science: Synthesis of High-Performance Polymers and Functional Materials

Beyond its applications in medicine, the unique properties of this compound and its derivatives are of interest in materials science for creating novel polymers and functional materials with specific, enhanced characteristics.

The two bromine atoms in this compound make it an excellent candidate for use as a monomer or cross-linking agent in polymerization reactions. These bromine sites can be readily converted into other functional groups or used directly in coupling reactions (like Yamamoto or Grignard metathesis polymerizations) to form the backbone of a polymer.

The incorporation of such a highly halogenated aromatic unit into a polymer chain can impart several desirable properties:

Thermal Stability and Flame Retardancy : The presence of carbon-halogen bonds, particularly carbon-bromine and carbon-chlorine, is known to enhance the flame retardant properties of materials.

Electronic Properties : Halogenated aromatic compounds are used to create materials with specific electronic characteristics for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). chemimpex.com

The use of building blocks like this compound allows for the precise engineering of material properties, leading to the development of advanced coatings and specialty polymers with enhanced performance characteristics. chemimpex.com

Development of Heat-Resistant and Chemically Resistant Polymeric Systems

Halogenated aromatic compounds are integral to the development of advanced polymeric materials prized for their thermal stability and chemical inertness. The incorporation of atoms like bromine, chlorine, and fluorine into polymer backbones can significantly enhance these properties. A related compound, 1-Bromo-3-chloro-5-fluorobenzene, is noted for its use in creating specialty polymers and resins for durable coatings and adhesives. chemimpex.com

Fabrication of Insulating Materials for Electronic Devices

In the electronics industry, there is a constant demand for insulating materials that can withstand high temperatures and prevent electrical leakage. Halogenated organic molecules play a role in this field due to their dielectric properties. Aromatic diimides derived from halogenated precursors are noted for their application as n-type electronic materials, where control over energy levels and electronic structure is critical. nsf.gov

The dense substitution of electronegative halogen atoms on the benzene ring of this compound suggests its potential utility in formulating insulating materials. These materials are essential for encapsulating and protecting sensitive electronic components. The presence of fluorine, in particular, can impart a low dielectric constant and high dielectric strength, which are crucial properties for insulators in high-frequency applications to minimize signal loss and prevent crosstalk. The synthesis of specialized molecules for organic electronics, such as those for organic electroluminescent devices, often relies on halogenated intermediates to build complex, functional structures.

Agrochemicals and Specialty Chemicals

Halogenated benzene derivatives are fundamental building blocks in the chemical industry, particularly for producing high-value agrochemicals and specialty chemicals. acs.org The strategic placement of different halogens allows for a sequence of selective chemical reactions, enabling the construction of complex molecular architectures from a relatively simple starting material. libretexts.org

Intermediates for Pharmaceutical and Pesticide Synthesis

The utility of halogenated aromatic compounds as intermediates in the synthesis of bioactive molecules is well-documented. A structurally similar compound, 1-Bromo-3-chloro-5-fluorobenzene, serves as a key intermediate in producing pharmaceuticals, including anti-cancer agents and antibiotics, and in formulating agrochemicals for pest control and crop protection. chemimpex.com The synthesis of novel compounds with potential antimicrobial activity often involves halogenated precursors. nih.gov

For this compound, the two bromine atoms offer versatile reaction sites. They can be readily converted into other functional groups through reactions such as lithium-halogen exchange or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the attachment of complex side chains, which is a common strategy in drug discovery and the development of modern pesticides. Patents for related compounds describe their use in preparing antiparasitic agents and other agricultural compositions designed to control invertebrate pests. google.com The specific substitution pattern on the ring influences the reactivity and directs subsequent reactions, allowing chemists to build the target molecule with high precision. mystudycart.com

Fine Chemical Synthesis and Industrial Applications

In fine chemical synthesis, this compound is a versatile precursor. Halides are recognized as extremely versatile building blocks in organic synthesis. acs.org The different reactivities of C-Br, C-Cl, and C-F bonds can be exploited to perform sequential and site-selective modifications. Typically, the C-Br bond is the most reactive in common organometallic reactions, followed by the C-Cl bond, while the C-F bond is generally the most stable.

This reactivity hierarchy allows this compound to be used in multi-step syntheses where different parts of the molecule are built up in a controlled manner. For instance, one or both bromine atoms can be selectively reacted to form a Grignard reagent or an organolithium species, which can then react with various electrophiles. google.com The remaining halogen atoms can be used for further transformations in subsequent steps. This step-wise functionalization is crucial for the efficient and economical synthesis of complex specialty chemicals. Industrial processes for preparing such polysubstituted benzenes often involve multi-step sequences, including diazotization and Sandmeyer-type reactions, starting from simpler anilines. google.com The development of economical and industrially scalable manufacturing processes for these intermediates is an ongoing area of research. google.com

Table of Mentioned Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.